molecular formula C7H9FN2O B14837136 6-(2-Aminoethyl)-4-fluoropyridin-2-OL

6-(2-Aminoethyl)-4-fluoropyridin-2-OL

Cat. No.: B14837136
M. Wt: 156.16 g/mol
InChI Key: FDOULZBQZSFJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Aminoethyl)-4-fluoropyridin-2-OL is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with an aminoethyl group and a fluorine atom, making it a versatile molecule for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-4-fluoropyridin-2-OL typically involves the functionalization of a pyridine ring. One common method is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds under mild conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-4-fluoropyridin-2-OL can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(2-Aminoethyl)-4-fluoropyridin-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-4-fluoropyridin-2-OL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and specificity. This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminoethyl)-4-fluoropyridin-2-OL is unique due to the presence of both the aminoethyl and fluorine substituents on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

6-(2-aminoethyl)-4-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C7H9FN2O/c8-5-3-6(1-2-9)10-7(11)4-5/h3-4H,1-2,9H2,(H,10,11)

InChI Key

FDOULZBQZSFJHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CCN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.